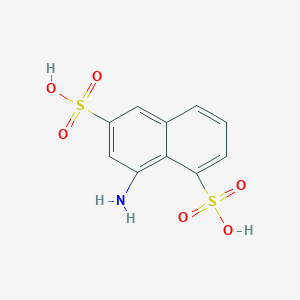

Acide 8-aminonaphtalène-1,6-disulfonique

Vue d'ensemble

Description

“1,6-Naphthalenedisulfonic acid, 8-amino-” is an organic compound. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, which has been further functionalized with sulfonic acid and amino groups .

Synthesis Analysis

The synthesis of this compound involves several steps. Alkali fusion of 1,6-Naphthalenedisulfonic acid yields 1,6-dihydroxynaphthalene, and sulfonation with oleum produces naphthalene-1,3,6-trisulfonic acid. The main outlet for naphthalene-1,6-disulfonic acid is via nitration to 1-nitronaphthalene-3,8-disulfonic acid, which is the intermediate for 1-aminonaphthalene-3,8-disulfonic acid .Molecular Structure Analysis

The molecular formula of “1,6-Naphthalenedisulfonic acid, 8-amino-” is C10H9NO6S2. It has an average mass of 303.312 Da and a monoisotopic mass of 302.987122 Da .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, alkali fusion of 1,6-Naphthalenedisulfonic acid yields 1,6-dihydroxynaphthalene, and sulfonation with oleum produces naphthalene-1,3,6-trisulfonic acid .Physical And Chemical Properties Analysis

The compound has a melting point of 125°C (rough estimate), a boiling point of 400.53°C (rough estimate), and a density of 1.6867 (rough estimate). It is slightly soluble in cold water and readily soluble in hot water .Applications De Recherche Scientifique

Marqueur fluorescent pour les saccharides et les glycoprotéines

L'acide epsilon est utilisé comme marqueur fluorescent pour les saccharides et les glycoprotéines. Ceci est particulièrement utile pour le séquençage des oligosaccharides .

Essais de fusion membranaire ou de perméabilité

Ce composé est souvent couplé avec l'extincteur cationique DPX pour les essais de fusion membranaire ou de perméabilité, y compris la lyse immunitaire médiée par le complément .

Traceur neuronal

L'acide epsilon a été utilisé comme traceur neuronal. Cela aide à l'étude des voies neuronales et des connexions .

Extinction de la fluorescence

Il a été démontré que la fluorescence de l'acide epsilon est efficacement éteinte par les ions thallium et césium .

Détermination de la perméabilité à l'eau

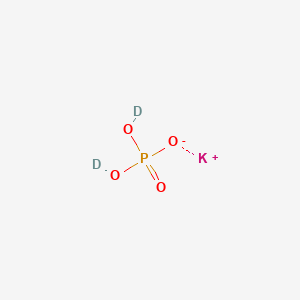

Le rendement quantique de fluorescence de l'acide epsilon augmente de quatre fois dans D2O (oxyde de deutérium), ce qui s'est avéré utile pour déterminer la perméabilité à l'eau dans les fantômes de globules rouges et les tubes collecteurs rénaux .

Étiquetage des glucides

L'extrémité réductrice des glucides réagit avec le groupe amino primaire de la molécule d'acide epsilon, formant une base de Schiff, qui peut ensuite être réduite par le cyanoborohydrure de sodium en une amine secondaire. Cette réaction d'amination réductrice est catalysée par un acide, de sorte que le pH de la solution réactionnelle peut modifier la cinétique et le degré de dérivation du glucide par l'acide epsilon .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds interact with various biological molecules, including proteins and carbohydrates .

Mode of Action

It is known that the compound can interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Result of Action

It is known that similar compounds can induce changes in the structure and function of their target molecules .

Action Environment

The action, efficacy, and stability of 8-Aminonaphthalene-1,6-disulfonic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s reactivity can be affected by the pH of the environment .

Propriétés

IUPAC Name |

8-aminonaphthalene-1,6-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEOXZHCPCPPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059607 | |

| Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129-91-9 | |

| Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsilon acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminonaphthalene-1,6-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW28UDP7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary application of Epsilon Acid highlighted in the provided research?

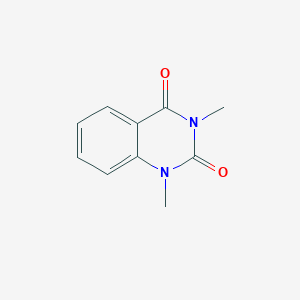

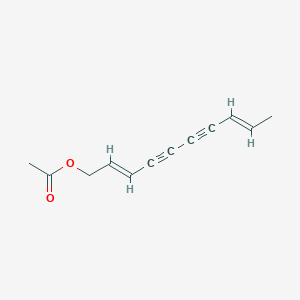

A: While the provided research doesn't explicitly state the applications of Epsilon Acid, one study explores its use as a building block in a pH-sensitive polymer conjugate for targeted delivery of anthracycline anticancer drugs []. This suggests potential applications in drug delivery systems.

Q2: How does Epsilon Acid contribute to the functionality of the pH-sensitive polymer conjugate?

A: The research suggests that Epsilon Acid, along with other components like methacrylamide and anthracycline anticancer drug molecules, forms part of a complex polymer structure []. While the exact mechanism isn't elaborated, the varying ratios of these components imply that Epsilon Acid might play a role in achieving the desired pH sensitivity for targeted drug delivery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)